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Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and Ma
muscarinic acetylcholine receptors (MAChRs).[1] As a PAM, LY2119620 binds to a site on the
receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.
This allosteric modulation enhances the affinity and/or efficacy of orthosteric agonists.[2][3] The
tritiated version, [2H]LY2119620, has been developed as a valuable radioligand to directly
probe the allosteric binding sites of the human M2 and Ma mAChRs.[4][5] This document
provides detailed protocols for utilizing [3H]LY2119620 in radioligand binding assays, including
saturation and competition experiments, to characterize the interaction of novel compounds
with these receptors.

Data Presentation
Table 1: Binding Characteristics of LY2119620 at Mz and
M4 Muscarinic Receptors
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Parameter M2 Receptor M4 Receptor Reference
Allosteric Agonism 23.2+2.18% 16.8 + 5.01% [61[7]
KB (Allosteric Site) ~1.9t0 3.4 uM ~1.9t0 3.4 uM [7]
Cooperativity Factor
) 19.5 79.4 [1]
(o) with ACh
) Increase from 793 + Increase from 284 +

Effect on Bmax (with

1.95 to 2850 + 162 18.3t0 1340 £ 42.2 [7]
10 uM LY2119620)

fmol/mg fmol/mg

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of M2/Ma4 muscarinic receptors and the
general workflow for the [3H]LY2119620 radioligand binding assay.
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Caption: M2/Ma Muscarinic Receptor Signaling Pathway.
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1. Membrane Preparation
(from cells expressing Mz or Ma receptors)
2. Assay Setup
(membranes, [3H]LY2119620, buffer + competitor)
3. Incubation
(e.g., 60 min at 25°C)
4. Rapid Filtration
(separate bound from free radioligand)

'

5. Filter Washing
(remove non-specifically bound radioligand)

'

6. Scintillation Counting
(quantify bound radioactivity)

7. Data Analysis
(calculate Kd, Bmax, Ki)

Click to download full resolution via product page

Caption: Experimental Workflow for [(H]LY2119620 Radioligand Binding Assay.

Experimental Protocols
I. Membrane Preparation from Transfected Cells

This protocol describes the preparation of cell membranes expressing the target muscarinic
receptor.
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Materials:

Cells expressing Mz or Ma muscarinic receptors

Lysis Buffer: 50 mM Tris-HCI, 5 mM MgClz, 5 mM EDTA, pH 7.4

Protease Inhibitor Cocktail

Cryoprotectant Buffer: Lysis buffer with 10% sucrose

BCA Protein Assay Kit

Procedure:

Harvest cells and wash with ice-cold PBS.

Homogenize the cell pellet in 20 volumes of cold Lysis Buffer containing a protease inhibitor
cocktalil.

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to
pellet the membranes.

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

Repeat the centrifugation step (step 4).

Resuspend the final membrane pellet in Cryoprotectant Buffer.

Determine the protein concentration using a BCA protein assay.

Aliquot the membrane preparation and store at -80°C until use.

Il. [*H]LY2119620 Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax) for [3H]LY2119620.
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Materials:

Prepared cell membranes (15 pg protein per well)
[3H]LY2119620 (specific activity will vary, note for calculations)
Assay Buffer: 50 mM Tris, 5 mM MgClz, 0.1 mM EDTA, pH 7.4

Non-specific binding determinator: 10 yuM of a suitable unlabeled allosteric ligand (e.g.,
unlabeled LY2119620)

96-well microplates
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
Scintillation cocktail

Scintillation counter

Procedure:

On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer.
In a 96-well plate, set up the assay in a final volume of 250 pL per well.

For total binding wells, add 150 pL of the membrane preparation, 50 pL of Assay Buffer, and
50 uL of varying concentrations of [3H]LY2119620 (e.g., 0.2 to 60 nM).

For non-specific binding wells, add 150 pyL of the membrane preparation, 50 uL of the non-
specific binding determinator, and 50 pL of the same varying concentrations of
[3H]LY2119620.

Incubate the plate at 25°C for 60 minutes with gentle agitation.[7]

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters
using a cell harvester.

Wash the filters four times with ice-cold wash buffer (e.g., Assay Buffer).
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» Dry the filters for 30 minutes at 50°C.

e Place the dried filters into scintillation vials, add scintillation cocktail, and count the
radioactivity in a scintillation counter.

Data Analysis:

o Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM)
from the total binding (CPM) for each concentration of [(H]LY2119620.

» Plot the specific binding versus the concentration of [3H]LY2119620.

 Fit the data using a non-linear regression model for one-site specific binding to determine the
Kd and Bmax values.

lll. [?H]LY2119620 Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for the
allosteric site.

Materials:
e Same materials as the saturation binding assay.
e Unlabeled test compounds at various concentrations.

Procedure:

Follow steps 1 and 2 of the saturation binding assay protocol.

To each well, add 150 pL of the membrane preparation (15 pg protein), 50 pL of the
unlabeled test compound at various concentrations, and 50 pL of a fixed concentration of
[H]LY2119620 (typically at or near its Kd value).

For total binding, add 50 uL of Assay Buffer instead of the test compound.

For non-specific binding, add 50 pL of a high concentration of an unlabeled allosteric ligand.
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 Incubate, filter, wash, and count the radioactivity as described in the saturation binding
protocol (steps 5-9).

Data Analysis:

» Plot the percentage of specific binding of [BH]LY2119620 against the log concentration of the
test compound.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand).

» Calculate the Ki value using the Cheng-Prusoff equation: Ki = I1Cso / (1 + ([L]/Kd)) Where:
o [L] is the concentration of [3H]LY2119620 used in the assay.

o Kd is the equilibrium dissociation constant of [3H]LY2119620 determined from the
saturation binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for LY2119620
Radioligand Binding Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620670#ly2119620-radioligand-binding-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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